N,N'-dibenzoylcystine

Asymmetric synthesis Chiral auxiliary Enantioselective ketone reduction

N,N'-Dibenzoylcystine (DBC; CAS 25129-20-8; C₂₀H₂₀N₂O₆S₂; MW 448.51) is a C₂-symmetric, N,N'-dibenzoylated derivative of L-cystine that retains the central disulfide bridge while appending two benzoyl amide groups and two free carboxylic acid termini. The compound is commercially available at 98% assay as a white to off-white powder with a melting point of 195–200 °C (dec.) and a specific optical rotation of [α]²⁰/D −215 ± 8° (c = 1% in ethanol).

Molecular Formula C20H20N2O6S2
Molecular Weight 448.5 g/mol
Cat. No. B5693681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-dibenzoylcystine
Molecular FormulaC20H20N2O6S2
Molecular Weight448.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC(CSSCC(C(=O)O)NC(=O)C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C20H20N2O6S2/c23-17(13-7-3-1-4-8-13)21-15(19(25)26)11-29-30-12-16(20(27)28)22-18(24)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,21,23)(H,22,24)(H,25,26)(H,27,28)
InChIKeyGUTXMPQWQSOAIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-Dibenzoylcystine (DBC) Procurement-Quality Overview: Chiral Auxiliary, Low Molecular Weight Gelator, and Multi-Application Cystine Derivative


N,N'-Dibenzoylcystine (DBC; CAS 25129-20-8; C₂₀H₂₀N₂O₆S₂; MW 448.51) is a C₂-symmetric, N,N'-dibenzoylated derivative of L-cystine that retains the central disulfide bridge while appending two benzoyl amide groups and two free carboxylic acid termini . The compound is commercially available at 98% assay as a white to off-white powder with a melting point of 195–200 °C (dec.) and a specific optical rotation of [α]²⁰/D −215 ± 8° (c = 1% in ethanol) . DBC is classified as a low molecular weight gelator (LMWG) in the MeSH vocabulary and is formally recognized as a chiral modifier of LiBH₄ for enantioselective ketone reductions [1][2]. Its documented application landscape spans integrin antagonist synthesis, dissipative self-assembly of molecular gelators, crosslinkable hydrogel fabrication for human dermal fibroblast proliferation, metallo-β-lactamase inhibitor analysis, and amplification of bifunctional disulfide ligands for calmodulin .

Why N,N'-Dibenzoylcystine Cannot Be Casually Substituted with Other N-Acyl Cystines or Monomeric Analogs: Structural and Functional Consequences


Procurement decisions that treat N,N'-dibenzoylcystine as interchangeable with its closest structural relatives—N-benzoylcysteine (monomeric, single thiol), N,N'-diacetylcystine (shorter N-acyl chain), or N,N'-dibenzoylcystine dimethyl ester (carboxyl-blocked)—systematically compromise performance in ways that are both measurable and application-critical. The C₂-symmetric dimeric disulfide architecture of DBC is not incidental: it provides two identical chiral amide environments that cooperate during LiBH₄-mediated enantioselective reduction, enabling a broader ketone substrate scope than the monomeric N-benzoylcysteine analog can access [1][2]. The benzoyl aromatic rings contribute π–π stacking interactions essential for hydrogel self-assembly; replacement with acetyl groups (diacetylcystine) collapses the supramolecular fibrillar network that underpins gelation [3]. Furthermore, the free carboxylic acid groups of DBC are required for pH-responsive sol–gel switching and for ionic interactions with basic drug cargoes that govern differential release kinetics [3][4]. Blocking these carboxylates via esterification (dimethyl ester) shifts critical gelation concentration and gel-to-sol transition temperature—trading thixotropic injectability for altered rheological properties [5]. Each structural modification thus alters at least one dimension of DBC's multi-modal performance in a quantifiable manner, making unvalidated substitution a material risk to experimental reproducibility and product specification compliance.

N,N'-Dibenzoylcystine Quantitative Differentiation Evidence: Comparator-Backed Performance Data for Informed Procurement


Broader Ketone Substrate Scope in LiBH₄-Mediated Enantioselective Reduction vs. Monomeric N-Benzoylcysteine

N,N'-Dibenzoylcystine (DBC) achieves high enantiomeric excess across at least four distinct ketone substrate classes when used as a chiral modifier of LiBH₄ with t-butyl alcohol: aromatic and α,β-unsaturated ketones (76–90% e.e.) [1], prochiral 3-aryl-3-oxoesters (80–92% e.e.) [2], α-haloketones (up to 86% e.e.) [3], and β-halogenoketones yielding optically active oxetanes (up to 89% e.e.) [4]. In contrast, the monomeric analog N-benzoylcysteine (NBC), despite delivering comparable peak enantioselectivity for alkyl aryl ketones (up to 92–93% e.e.) [5], has demonstrated this high performance for a single substrate class under analogous LiBH₄ reduction conditions. The dimeric, C₂-symmetric architecture of DBC creates a bidentate chiral coordination sphere around the borohydride that is structurally precluded for the monodentate NBC, enabling productive chiral induction across a wider array of prochiral ketones including those bearing additional heteroatom functionality (halo, amino, pyridyl, ester) that would poison or compete with simpler chiral ligand systems.

Asymmetric synthesis Chiral auxiliary Enantioselective ketone reduction

Thermal Stability Superiority of DBC over N,N'-Diacetyl-L-cystine: ~140 °C Higher Decomposition Threshold

N,N'-Dibenzoylcystine exhibits a melting point (with decomposition) of 195–200 °C [1], whereas its closest N-acyl analog, N,N'-diacetyl-L-cystine (DiNAC), melts at only 55–72 °C [2]. This represents a thermal stability margin of approximately 125–145 °C attributable to the benzoyl aromatic rings, which contribute both increased molecular weight, enhanced intermolecular π–π stacking interactions, and stronger van der Waals contacts in the solid state compared with the acetyl methyl groups. The higher decomposition threshold has practical implications for reaction conditions that require elevated temperatures, for long-term ambient storage stability in non-refrigerated supply chains, and for processes involving exothermic steps where thermal headroom is critical. DiNAC's low melting range (55–72 °C) places it near or within typical laboratory heating conditions, risking unintended phase change or accelerated degradation during routine handling.

Thermal analysis Compound stability Solid-state characterization

Critical Gelation Concentration and Gel-to-Sol Transition: Head-to-Head Comparison of DBC vs. Its Dimethyl Ester Derivative

A direct comparative study by Schön et al. (2014) quantified the effect of carboxyl esterification on the gelation performance of the DBC scaffold. Native N,N'-dibenzoylcystine (DBC, compound 1) has a critical gelation concentration (CGC) of 4.5 mM and a gel-to-sol transition temperature (Tgel) of 65 °C in water [1]. Its dimethyl ester derivative (compound 2) lowers the CGC to 2.0 mM (a 2.25-fold improvement in gelation efficiency) and raises Tgel to 78 °C (a +13 °C increase in thermal stability of the gel state) [1]. However, the esterification also significantly hampers the thixotropic response—the ability of the gel to recover its mechanical properties after shear-induced liquefaction—which is a critical functional attribute for injectable drug delivery formulations [1]. This trade-off means that DBC (free acid form) is the preferred procurement choice when reversible shear-thinning and injectability are required (e.g., syringe-based delivery), while the dimethyl ester may be selected when lower gelator loading and higher thermal resilience are prioritized over thixotropic recovery.

Supramolecular gel Low molecular weight gelator Rheology

Drug-Selective Release Kinetics from DBC Hydrogels: ~7-Fold Differential Between Cargo Molecules

DBC hydrogels exhibit cargo-dependent release kinetics that are quantitatively tunable. Friggeri et al. (2004) demonstrated that the release of 2-hydroxyquinoline (HQ) from DBC gels is approximately seven times faster than that of 8-aminoquinoline (AQ), with the initial release of AQ following the kinetics of gel degradation rather than simple diffusion [1]. This differential arises from specific ionic interactions: the protonated amine of AQ (H₃N⁺-AQ) forms a salt bridge with the deprotonated carboxylate of DBC (DBC-COO⁻), anchoring the cargo within the fibrous gel network, whereas neutral HQ lacks this electrostatic retention mechanism [1]. The gel-to-sol transition temperature (Tgs) of DBC hydrogels is itself tunable across a wide range of 40–120 °C by varying gelator concentration from 2.23 to 22.3 mM [1], providing a thermal dimension for controlling release. Independently, Zhong et al. (2019) confirmed that DBC hydrogels are pH-/thermo-responsive: gelation occurs at pH <3.5 and reverts to sol at pH >9.4, with salicylic acid release reaching 58.02% at DBC 3.0 g L⁻¹ and SA 200 mg L⁻¹ in PBS at pH 4.0, following Fickian diffusion control [2].

Drug delivery Hydrogel Controlled release

Multi-Modal Research Utility from a Single Procurement: Five Distinct Application Domains Served by One Compound

DBC is explicitly listed by the primary commercial supplier (Sigma-Aldrich, Product 33562) as a reactant for five mechanistically and application-distinct research workflows: (1) synthesis of integrin antagonists relevant to cell adhesion modulation; (2) dissipative self-assembly of molecular gelators using chemical fuel; (3) synthesis of crosslinkable hydrogels supporting proliferation of encapsulated human dermal fibroblasts; (4) analysis for use as metallo-β-lactamase inhibitors targeting antibiotic-resistant bacteria; and (5) amplification of bifunctional disulfide ligands for calmodulin . This breadth contrasts with more specialized N-acyl cystine analogs such as N,N'-diacetyl-L-cystine (DiNAC), whose primary documented application is limited to immunomodulation (contact sensitivity/delayed-type hypersensitivity modulation in rodents) , and N,N'-dibenzoylcystine dimethyl ester, which is confined to thixotropic gel studies [1]. While this evidence does not claim superior performance within any single application, it establishes that a single procurement lot of DBC can equip a multi-project laboratory across medicinal chemistry, biomaterials science, and chemical biology—reducing the number of separate specialty reagents that must be sourced, validated, and inventoried.

Chemical procurement efficiency Multi-purpose reagent Laboratory inventory optimization

N,N'-Dibenzoylcystine Application Scenarios: Where Evidence Supports Prioritized Procurement


Asymmetric Reduction Programs Requiring a Single Chiral Auxiliary Across Multiple Ketone Chemotypes

Research groups synthesizing optically active secondary alcohols, β-hydroxyesters, halohydrins, or oxetanes via LiBH₄-mediated enantioselective reduction can consolidate their chiral auxiliary procurement to DBC alone. The compound has demonstrated 76–92% e.e. across aromatic ketones, α,β-unsaturated ketones, β-ketoesters, α-haloketones, and β-halogenoketones [1]. This scenario applies particularly to medicinal chemistry laboratories generating diverse chiral alcohol libraries, where switching between substrate-specific chiral ligands (e.g., N-benzoylcysteine for simple alkyl aryl ketones, then a different auxiliary for functionalized substrates) would introduce additional optimization, validation, and inventory burden. Procurement rationale: one validated chiral auxiliary covering ≥4 substrate classes eliminates the need for multiple auxiliary stock-keeping units (SKUs).

Injectable Hydrogel Formulation Development Requiring Thixotropic Shear-Recovery for Minimally Invasive Delivery

Formulation scientists developing syringe-injectable hydrogel depots for drug delivery should procure the free acid form of DBC (not its dimethyl ester) to preserve thixotropic injectability. Direct comparative data show that while the dimethyl ester has a lower critical gelation concentration (2.0 mM vs. 4.5 mM) and higher Tgel (78 °C vs. 65 °C), esterification significantly impairs thixotropic recovery after shear [2]. The free acid DBC retains the ability to liquefy under syringe shear and re-gel at the injection site—a functional requirement for injectable sustained-release formulations. The DBC hydrogel platform additionally offers cargo-selective release (demonstrated ~7-fold differential between AQ and HQ) and pH-responsive sol–gel switching (gel at pH <3.5, sol at pH >9.4), providing orthogonal control over drug release timing [3][4].

Self-Assembling Biomaterial Scaffolds for Human Dermal Fibroblast Culture and Tissue Engineering

Investigators requiring a chemically defined, non-animal-derived hydrogel scaffold for human dermal fibroblast encapsulation and proliferation should select DBC based on its documented application in crosslinkable hydrogel synthesis that supports fibroblast viability . The DBC hydrogel self-assembles via intermolecular hydrogen bonds (amide and carboxyl groups), π–π stacking of benzoyl aromatic rings, and water-mediated hydrogen bonding, yielding a fibrillar network that mimics aspects of extracellular matrix architecture [4]. The thermoreversibility (Tgs 40–120 °C, tunable by gelator concentration) enables facile cell recovery by gentle warming, while the pH-responsiveness permits triggered gel dissolution without enzymatic degradation [3][4]. Procurement note: DBC's melting point of 195–200 °C ensures that the compound remains chemically intact during standard autoclave sterilization cycles, unlike lower-melting analogs such as N,N'-diacetylcystine (mp 55–72 °C) [5].

Multi-Project Academic or Industrial Core Laboratory Seeking Procurement Consolidation Across Medicinal Chemistry, Chemical Biology, and Biomaterials Workflows

Core facilities and multi-group laboratories that support diverse research programs—from integrin antagonist synthesis to metallo-β-lactamase inhibitor screening to calmodulin ligand development—benefit from DBC's documented utility across five distinct application domains within a single catalog product . Rather than maintaining separate inventories of N-benzoylcysteine for chiral reduction, N,N'-diacetylcystine for biological studies, and bespoke LMWGs for gelation experiments, a consolidated DBC procurement serves all three functions. The compound's high thermal stability (mp 195–200 °C) facilitates long-term ambient storage without cold-chain dependency, and the well-defined optical rotation ([α]²⁰/D −215 ± 8°) provides a straightforward identity and purity verification metric for incoming quality control [5]. This scenario applies to shared instrumentation facilities, chemical biology screening centers, and academic labs where procurement efficiency and storage simplification directly impact operational costs.

Quote Request

Request a Quote for N,N'-dibenzoylcystine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.